molecular formula C17H16ClN3 B3861570 7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine

7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine

Cat. No.: B3861570
M. Wt: 297.8 g/mol
InChI Key: SQXBIVGQAYSNLC-UHFFFAOYSA-N
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Description

7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Quinoline derivatives have been extensively studied due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine typically involves the reaction of 2-chloroquinoline derivatives with appropriate reagents. One common method includes the treatment of 2-chloroquinoline with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired quinoline derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. It can bind to DNA or proteins, disrupting their normal functions and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a pyridine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

7-chloro-4-methyl-N-(2-pyridin-2-ylethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3/c1-12-10-17(20-9-7-14-4-2-3-8-19-14)21-16-11-13(18)5-6-15(12)16/h2-6,8,10-11H,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBIVGQAYSNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NCCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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